molecular formula C11H12N2S B14512351 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline CAS No. 63362-28-7

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline

Cat. No.: B14512351
CAS No.: 63362-28-7
M. Wt: 204.29 g/mol
InChI Key: DFTHIFUCWPGKBZ-UHFFFAOYSA-N
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Description

Quinazoline, 4-methyl-2-[(methylthio)methyl]- is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(methylthio)methyl]-quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with 4-methylthioacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-methyl-2-[(methylthio)methyl]-quinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(methylthio)methyl]-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of 4-methyl-2-[(methylthio)methyl]-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(methylthio)methyl]-quinazoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

63362-28-7

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)quinazoline

InChI

InChI=1S/C11H12N2S/c1-8-9-5-3-4-6-10(9)13-11(12-8)7-14-2/h3-6H,7H2,1-2H3

InChI Key

DFTHIFUCWPGKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CSC

Origin of Product

United States

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